

# Physical and chemical properties of Ethyl 1H-indazole-3-carboxylate

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## Compound of Interest

Compound Name: Ethyl 1H-indazole-3-carboxylate

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An In-Depth Technical Guide to **Ethyl 1H-indazole-3-carboxylate**: Properties, Synthesis, and Applications

## Introduction

**Ethyl 1H-indazole-3-carboxylate** is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with an ethyl ester group at the 3-position. This molecule has emerged as a crucial building block and key intermediate in the realms of medicinal chemistry and organic synthesis.[1] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous biologically active compounds and marketed drugs.[2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.[2][3]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 1H-indazole-3-carboxylate**. It details a proven synthetic protocol, discusses its chemical reactivity, and explores its applications in drug development, offering researchers and scientists a practical and in-depth resource.

## Physical and Spectroscopic Properties

**Ethyl 1H-indazole-3-carboxylate** typically presents as a light yellow or off-white crystalline powder.[1][4] Its physical properties are summarized in the table below.

### Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	4498-68-4	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	190.20 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[11]</a>
Appearance	Light yellow/off-white crystalline powder	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	133-134 °C	<a href="#">[4]</a> <a href="#">[7]</a>
Solubility	Soluble in organic solvents like Chloroform and Methanol	<a href="#">[12]</a> <a href="#">[13]</a>
Hydrogen Bond Donors	1	<a href="#">[14]</a>
Hydrogen Bond Acceptors	3	<a href="#">[14]</a>
Rotatable Bond Count	2	<a href="#">[14]</a>

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **Ethyl 1H-indazole-3-carboxylate**.

- <sup>1</sup>H NMR (Nuclear Magnetic Resonance):** The proton NMR spectrum provides characteristic signals for the aromatic protons on the benzene ring, the CH<sub>2</sub> and CH<sub>3</sub> protons of the ethyl group, and the N-H proton of the indazole ring.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic indazole core.
- IR (Infrared) Spectroscopy:** The IR spectrum is characterized by absorption bands corresponding to the N-H stretch (around 3100-3300 cm<sup>-1</sup>), C=O stretch of the ester (around 1700-1720 cm<sup>-1</sup>), and C=C and C=N stretches of the aromatic system.[\[15\]](#)
- High-Resolution Mass Spectrometry (HRMS):** HRMS analysis confirms the elemental composition. For C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>, the expected [M+H]<sup>+</sup> ion is approximately 191.0815.[\[4\]](#)

## Chemical Properties and Reactivity

The reactivity of **Ethyl 1H-indazole-3-carboxylate** is dictated by its three main functional components: the indazole ring, the N-H proton, and the ethyl ester group.

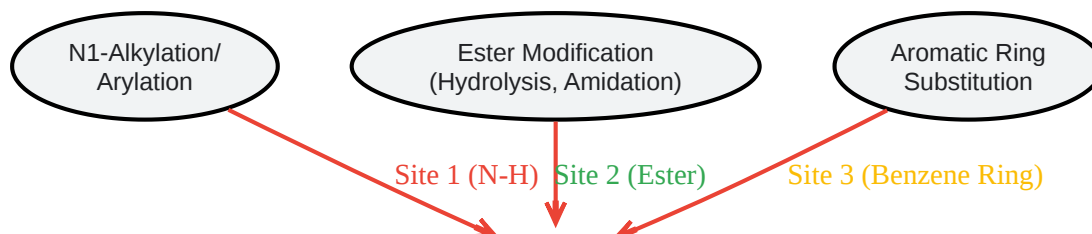


Figure 1: Key Reactive Sites

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Caption: Key reactive sites on **Ethyl 1H-indazole-3-carboxylate**.

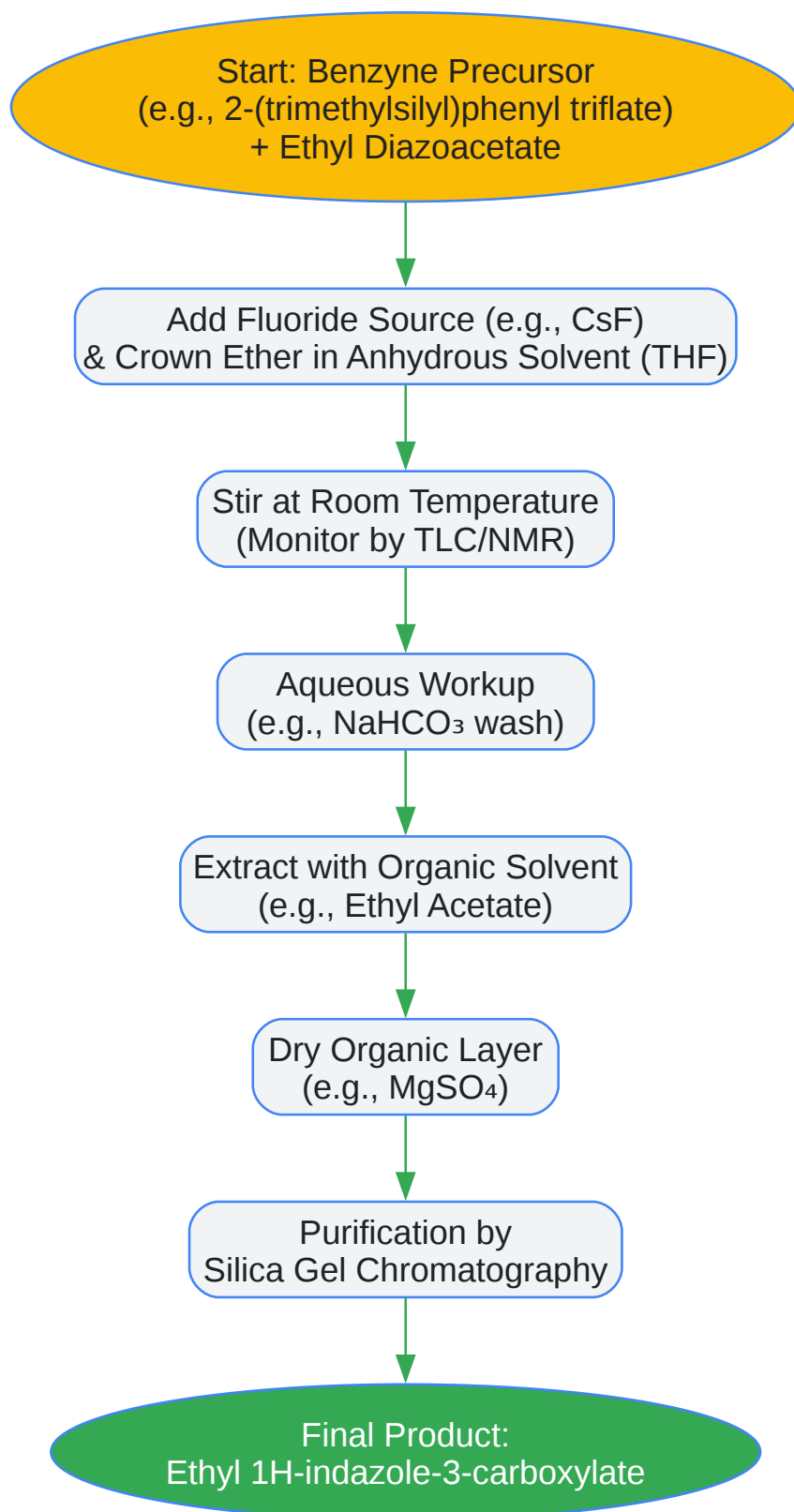
- **N-H Acidity and N-Alkylation/Arylation:** The proton on the indazole nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to yield N1-substituted indazole derivatives.[3] This is a common strategy for diversifying the core structure in drug discovery programs.
- **Ester Group Modifications:** The ethyl ester is susceptible to nucleophilic acyl substitution.
  - **Hydrolysis:** It can be hydrolyzed to the corresponding 1H-indazole-3-carboxylic acid under basic or acidic conditions.[16] This carboxylic acid is a versatile intermediate for further reactions.
  - **Amidation:** The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often facilitated by coupling agents like EDC and HOBT.[16] This reaction is fundamental for creating libraries of potential drug candidates.

- **Aromatic Ring Substitution:** The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrazole ring.

## Synthesis Protocol

A robust and frequently cited method for synthesizing **Ethyl 1H-indazole-3-carboxylate** involves the reaction of a benzyne precursor with ethyl diazoacetate.<sup>[4]</sup> Benzyne, a highly reactive intermediate, undergoes a [3+2] cycloaddition with the diazo compound, followed by a hydrogen shift to yield the stable 1H-indazole product.

## Experimental Workflow: Benzyne-Diazoacetate Cycloaddition



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Caption: Workflow for the synthesis of **Ethyl 1H-indazole-3-carboxylate**.

## Step-by-Step Methodology

Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[4]

- **Reaction Setup:** To a solution of a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a fluoride source (e.g., cesium fluoride) and a phase-transfer catalyst like 18-crown-6.
- **Addition of Diazo Compound:** Slowly add ethyl diazoacetate to the stirred mixture at room temperature under an inert atmosphere (e.g., Argon).
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 24 hours or until completion, as monitored by Thin-Layer Chromatography (TLC).[4] The desired product will have a different R<sub>f</sub> value than the starting materials.
- **Workup:** Upon completion, filter the reaction mixture. The filtrate is then subjected to an aqueous workup, typically involving washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
- **Extraction and Drying:** Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[4]
- **Purification:** After removing the solvent under reduced pressure, the crude product is purified using silica gel column chromatography to yield the pure **Ethyl 1H-indazole-3-carboxylate** as an off-white solid.[4]

## Applications in Research and Drug Development

**Ethyl 1H-indazole-3-carboxylate** is a valuable starting material for synthesizing a multitude of pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas:

- **Oncology:** The indazole nucleus is a core feature of several protein kinase inhibitors used in cancer therapy.[12] Lonidamine, an anticancer agent, is synthesized from indazole-3-carboxylic acid derivatives.[17]

- Anti-inflammatory: N1-acylated derivatives of **Ethyl 1H-indazole-3-carboxylate** have been investigated for their antiarthritic effects.[3]
- Antiemetics: Granisetron, a potent 5-HT<sub>3</sub> antagonist used to prevent chemotherapy-induced nausea and vomiting, is built upon a substituted indazole scaffold.[2][17] The synthesis of Granisetron often involves intermediates derived from indazole-3-carboxylic acid.[18]
- Agrochemicals and Materials Science: The compound also serves as a building block in the development of novel pesticides, herbicides, and advanced materials like polymers and coatings.[1]

## Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **Ethyl 1H-indazole-3-carboxylate**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[19][20]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [19][20] Avoid dust formation.[21] Wash hands thoroughly after handling.[22]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][19] Recommended storage temperature is often between 0-8°C.[1]
- Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[20][23] It may be harmful if swallowed.[22]

## Conclusion

**Ethyl 1H-indazole-3-carboxylate** is a compound of significant scientific interest due to its versatile chemical reactivity and its role as a precursor to a wide range of biologically active molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic routes, make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

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